molecular formula C15H24N2O5S B2613171 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid CAS No. 1213999-55-3

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid

Cat. No.: B2613171
CAS No.: 1213999-55-3
M. Wt: 344.43
InChI Key: WUSMJLFJHRKREE-UHFFFAOYSA-N
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Description

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is a synthetic organic compound featuring a benzoic acid derivative linked to a butanoic acid chain via a complex sulfonamido-hydroxypropylamino bridge. The structure incorporates a N,4-dimethylphenylsulfonamido group, a motif related to compounds used in chemical synthesis . This complex architecture, which includes multiple functional groups such as a carboxylic acid, sulfonamide, and a secondary alcohol, suggests potential for use as a building block or intermediate in medicinal chemistry and drug discovery research . As a chiral molecule, the specific stereochemistry of its hydroxy and amino groups may be critical for its biological interactions and activity, though its precise mechanism of action and specific research applications are areas for further investigation. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[[2-hydroxy-3-[methyl-(4-methylphenyl)sulfonylamino]propyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-4-14(15(19)20)16-9-12(18)10-17(3)23(21,22)13-7-5-11(2)6-8-13/h5-8,12,14,16,18H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSMJLFJHRKREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid typically involves multiple steps. One common method involves the reaction of N,4-dimethylphenylsulfonamide with an appropriate hydroxypropylamine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid have been tested for their ability to inhibit cancer cell proliferation. Specific studies have demonstrated that these compounds can disrupt microtubule formation and induce cell cycle arrest in cancer cells, making them candidates for further development as anticancer agents .

2. Inhibition of Lipoxygenases

The compound has been investigated for its inhibitory effects on lipoxygenases (LOXs), which are enzymes involved in the metabolism of polyunsaturated fatty acids. Inhibiting LOXs can lead to reduced inflammation and may provide therapeutic benefits in conditions such as asthma, arthritis, and cancer. Studies have shown that certain sulfonamide-based compounds can selectively inhibit specific LOX isoforms, highlighting their potential as anti-inflammatory agents .

Biochemical Applications

1. Enzyme Modulation

The structure of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid suggests potential interactions with various enzymes due to its amine and sulfonamide functional groups. This property can be exploited in drug design to create enzyme inhibitors that modulate biochemical pathways relevant to disease processes.

2. Chelating Agents

Due to the presence of hydroxyl groups in its structure, this compound may also function as a chelating agent, binding metal ions and potentially influencing metal-dependent biological processes. This application is particularly relevant in the context of developing treatments for metal toxicity or deficiency .

Pharmaceutical Development

1. Drug Formulation

The unique chemical properties of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid allow it to be used as an active pharmaceutical ingredient (API). Its solubility profile and stability can be optimized for various formulations, including oral and injectable drugs.

2. Targeted Drug Delivery Systems

Research into drug delivery systems utilizing sulfonamide derivatives has shown promise in enhancing the bioavailability of therapeutic agents. The compound can be incorporated into nanoparticles or liposomes designed for targeted delivery to specific tissues or cells, improving efficacy while minimizing side effects.

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate the antiproliferative effects on human tumor cell linesIdentified significant inhibition of cell growth with IC50 values in low micromolar range
Investigation of Lipoxygenase Inhibition Assess selectivity and potency against various LOX isoformsDemonstrated selective inhibition leading to reduced inflammatory markers
Development of Chelating Agents Explore the chelation properties of sulfonamide derivativesConfirmed effective binding with metal ions, suggesting potential therapeutic applications

Mechanism of Action

The mechanism of action of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the butanoic acid moiety can facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-((3-(N,4-Dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid* C17H25N3O5S† ~395.46† Carboxylic acid, hydroxyl, sulfonamide, tertiary amine Hypothetical: Drug design, enzyme inhibition
Fmoc-D-Asp(OPP)-OH (FAA8955) C28H27NO6 473.53 Fmoc-protected amine, oxo-ester (OPP), carboxylic acid Solid-phase peptide synthesis
L-755,507 (Sulfonamide derivative) C30H40N4O6S 584.73 Sulfonamide, hydroxyphenoxy, hexylaminocarbonyl, tertiary amine Pharmacological agent (e.g., receptor antagonism)

*Estimated based on structural analysis; †Calculated using standard atomic weights.

Key Observations:

Size and Complexity :

  • The target compound is smaller (~395 g/mol) compared to Fmoc-D-Asp(OPP)-OH (473 g/mol) and L-755,507 (585 g/mol), suggesting better bioavailability or synthetic accessibility.
  • L-755,507’s extended structure includes aromatic and aliphatic chains, likely enhancing receptor binding specificity .

Functional Groups: Sulfonamide: Present in both the target and L-755,505. This group is critical in drugs like COX-2 inhibitors and carbonic anhydrase inhibitors. Hydroxyl Group: The target’s 2-hydroxypropyl moiety enhances hydrophilicity, contrasting with Fmoc-D-Asp(OPP)-OH’s lipophilic Fmoc/OPP groups .

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl and carboxylic acid groups may improve aqueous solubility compared to L-755,507’s hydrophobic hexylaminocarbonyl group.
  • Stability : The sulfonamide group in the target and L-755,507 enhances resistance to enzymatic degradation compared to Fmoc-protected analogs, which require deprotection steps .

Research Implications and Gaps

  • Target Compound : Further studies are needed to validate its bioactivity and optimize its structure for specific applications.
  • Comparative Studies : Direct comparisons with Fmoc-D-Asp(OPP)-OH in peptide synthesis or with L-755,507 in receptor assays would clarify its unique advantages.

Biological Activity

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • Amino Acid Backbone : The butanoic acid moiety provides a basic amino acid structure.
  • Sulfonamide Group : The presence of the N,4-dimethylphenylsulfonamide enhances its biological interactions.
  • Hydroxypropyl Substitution : This modification may influence solubility and bioavailability.

The biological activity of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is primarily attributed to:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntimicrobialDemonstrated activity against specific bacterial strains.
Anti-inflammatoryReduced inflammation markers in vitro and in vivo models.
CytotoxicityExhibited selective cytotoxicity towards cancer cell lines.
Enzyme InhibitionInhibited lipoxygenase activity, affecting inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests potential for development as an antimicrobial agent.
  • Anti-inflammatory Properties : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.
  • Cytotoxicity in Cancer Models : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of sulfonamide derivatives similar to 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid. These studies aim to enhance potency and selectivity while minimizing side effects. Notably:

  • Compounds with modifications at the sulfonamide nitrogen exhibited increased selectivity for target enzymes.
  • Alterations in the hydroxypropyl chain length significantly impacted bioavailability and pharmacokinetics.

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